1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
Description
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol is a fluorinated aromatic alcohol featuring a hydroxyl group (-OH) attached to a 3,5-difluoro-4-isobutoxyphenyl backbone. The isobutoxy group enhances lipophilicity, while fluorine atoms improve metabolic stability and binding affinity in bioactive molecules.
Properties
Molecular Formula |
C12H16F2O2 |
|---|---|
Molecular Weight |
230.25 g/mol |
IUPAC Name |
1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16F2O2/c1-7(2)6-16-12-10(13)4-9(8(3)15)5-11(12)14/h4-5,7-8,15H,6H2,1-3H3 |
InChI Key |
FUDIPSDMNVBJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)C(C)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol typically involves the reaction of 3,5-difluoro-4-isobutoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more reduced species, although this is less common.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for such reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets. The isobutoxy group may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanone (CAS 1427058-64-7)
- Structure : Replaces the hydroxyl group (-OH) with a ketone (-COCH₃).
- Properties: Higher lipophilicity (logP) due to the ketone, reduced solubility in polar solvents compared to the ethanol derivative.
- Reactivity: The ketone is reactive toward nucleophiles (e.g., Grignard reagents or reducing agents like NaBH₄), enabling its conversion to the ethanol derivative .
(3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane
- Structure : Features a methyl sulfide (-S-CH₃) instead of the hydroxyl group.
- Properties : Lower polarity and higher hydrophobicity due to the sulfide group. Likely exhibits weaker hydrogen-bonding capacity, impacting bioavailability .
3-Butoxy-4,5-difluorobenzaldehyde
Structural Analogues in Pharmacological Contexts
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : A triazole-containing compound with difluorophenyl and sulfonylphenyl groups.
- The ethanone group here may serve as a hydrogen-bond acceptor, unlike the ethanol derivative’s hydroxyl donor .
5-Amino-1-isobutyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 1548799-20-7)
Physical and Chemical Properties
| Compound | Functional Group | Key Properties | Reactivity Insights |
|---|---|---|---|
| 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol | -OH | High polarity, H-bond donor | Prone to oxidation or esterification |
| 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanone | -COCH₃ | Lipophilic, crystalline solid | Reducible to ethanol derivative |
| (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane | -S-CH₃ | Hydrophobic, low melting point | Oxidizable to sulfoxide/sulfone |
| 3-Butoxy-4,5-difluorobenzaldehyde | -CHO | Electrophilic, volatile | Nucleophilic addition reactions |
Biological Activity
Overview of 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
This compound is an organic compound characterized by the presence of a difluorophenyl group and an isobutoxy substituent. This compound falls under the category of phenolic compounds, which are known for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Antioxidant Activity : The presence of hydroxyl groups in phenolic compounds enables them to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a significant role in inflammatory pathways.
- Antimicrobial Effects : Some studies suggest that phenolic compounds exhibit antimicrobial properties against a range of pathogens by disrupting their cellular membranes.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of various phenolic compounds using DPPH and ABTS assays. Results indicated that compounds with similar structures to this compound exhibited significant radical scavenging activity.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that phenolic compounds could downregulate the expression of inflammatory markers in macrophages. The compound's ability to inhibit NF-kB signaling pathways was particularly noted.
-
Antimicrobial Testing :
- A series of tests against Gram-positive and Gram-negative bacteria showed that certain phenolic derivatives had minimum inhibitory concentrations (MICs) effective against common pathogens like E. coli and S. aureus.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
